2,5-dichloro-N-(1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2,5-dichloro-N-(1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and materials science . The compound has a molecular formula of C8H5Cl2N3OS and is characterized by the presence of a benzamide group attached to a 1,3,4-thiadiazole ring substituted with chlorine atoms at the 2 and 5 positions .
Preparation Methods
The synthesis of 2,5-dichloro-N-(1,3,4-thiadiazol-2-yl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dichlorobenzoyl chloride with 2-amino-1,3,4-thiadiazole in the presence of a base such as triethylamine . The reaction typically takes place in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
2,5-dichloro-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the thiadiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Condensation Reactions: The benzamide group can participate in condensation reactions with aldehydes or ketones to form imines or hydrazones.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,5-dichloro-N-(1,3,4-thiadiazol-2-yl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides . By inhibiting DHFR, the compound can disrupt DNA synthesis and cell proliferation, leading to its antimicrobial and anticancer effects . Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
2,5-dichloro-N-(1,3,4-thiadiazol-2-yl)benzamide can be compared with other similar compounds, such as:
3,4-Dichloro-1,2,5-thiadiazole: This compound has a similar thiadiazole ring structure but differs in the position of the chlorine atoms and the absence of the benzamide group.
2-Amino-1,3,4-thiadiazole: This compound lacks the chlorine substituents and the benzamide group, resulting in different chemical and biological properties.
2,4-Dichloro-5-methoxypyrimidine: Although not a thiadiazole, this compound has similar chlorine substituents and is used in similar applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzamide group, which contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2,5-dichloro-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3OS/c10-5-1-2-7(11)6(3-5)8(15)13-9-14-12-4-16-9/h1-4H,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQRRNHNLUSYKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=NN=CS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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